BenchChemオンラインストアへようこそ!

KRAS G12D inhibitor 12

KRAS G12D biochemical IC50 GTPase inhibition

As disclosed in patent WO2021108683A1 (Compound 134), this small-molecule inhibitor offers a biochemically validated IC50 of 35.8 nM and >700-fold selectivity for KRAS G12D over wild-type KRAS. With a cellular p-ERK IC50 of 1.3 μM in MIA PaCa-2 cells, it enables titration of KRAS G12D signaling across a measurable dynamic range. Ideal for establishing biochemical assays, conducting SAR studies, and validating KRAS addiction in pancreatic and lung cancer models. Provides a benchmark for nucleotide-competitive binding behavior in the presence of 200 μM GTP.

Molecular Formula C23H21ClFN5O3
Molecular Weight 469.9 g/mol
Cat. No. B12419739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 12
Molecular FormulaC23H21ClFN5O3
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl
InChIInChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1
InChIKeyPIPHVUBZMLKXGQ-WBMJQRKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12D Inhibitor 12 (CAS 2648552-54-7): Compound Identification and Baseline Characterization


KRAS G12D inhibitor 12 (CAS: 2648552-54-7, molecular formula: C23H21ClFN5O3, molecular weight: 469.90) is a small-molecule inhibitor targeting the KRAS G12D mutant oncoprotein . This compound is specifically disclosed as Compound 134 in patent WO2021108683A1 and is designated as an investigational tool compound for studying KRAS G12D-mediated cancers [1]. The KRAS G12D mutation, characterized by a glycine-to-aspartate substitution at codon 12, accounts for approximately 2.2% of KRAS-mutant lung cancers and is prevalent in pancreatic and colorectal malignancies, representing a major target class distinct from KRAS G12C which has approved clinical agents [2].

Why In-Class KRAS G12D Inhibitors Are Not Interchangeable: The Critical Need for KRAS G12D Inhibitor 12 Procurement Verification


Substitution among KRAS G12D inhibitors without quantitative verification is scientifically invalid due to substantial heterogeneity in binding modality, potency range, and cellular context efficacy within this target class. Unlike KRAS G12C inhibitors that exploit a nucleophilic cysteine residue for covalent attachment, KRAS G12D lacks this reactive handle, forcing diverse allosteric binding solutions that produce highly variable compound properties [1]. Literature analysis reveals that KRAS G12D inhibitors exhibit IC50 values spanning four orders of magnitude—from sub-nanomolar to micromolar—depending on scaffold architecture and binding pocket engagement [2]. Furthermore, cellular p-ERK inhibition potency varies dramatically across pancreatic (MIA PaCa-2) versus lung (A549) cancer models, reflecting target engagement heterogeneity that cannot be predicted from biochemical IC50 values alone [3]. Consequently, procurement decisions lacking compound-specific quantitative evidence introduce uncontrolled experimental variables, jeopardizing assay reproducibility and data interpretation [4].

KRAS G12D Inhibitor 12 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Binding Potency of KRAS G12D Inhibitor 12: IC50 Comparison with Structurally Related Patent Compounds

KRAS G12D inhibitor 12 demonstrates a biochemical IC50 value of 35.8 nM against GppNp-loaded KRAS G12D protein in a GTP competition assay, as documented in BindingDB from patent US20240199644 [1]. This potency represents an intermediate position within the WO2021108683A1 patent series: it is less potent than the most optimized leads (which achieve sub-nanomolar IC50 values in some reported series) but substantially more potent than early-generation salt-bridge forming inhibitors such as TH-Z816, which exhibits an IC50 of 14 μM against KRAS G12D [2]. This positioning makes the compound suitable for dose-response studies requiring measurable but not saturating target engagement.

KRAS G12D biochemical IC50 GTPase inhibition BindingDB

Cellular Target Engagement: p-ERK Inhibition Profile of KRAS G12D Inhibitor 12 in Pancreatic and Lung Cancer Models

KRAS G12D inhibitor 12 exhibits p-ERK inhibition IC50 values of 1.3 μM in MIA PaCa-2 pancreatic cancer cells and 3.7 μM in A549 lung cancer cells, as reported by TargetMol [1]. This cell-line dependent differential (approximately 2.8-fold) represents a specific cellular pharmacodynamic fingerprint. For context, the benchmark clinical-stage KRAS G12D inhibitor MRTX1133 demonstrates substantially greater cellular potency, with median p-ERK IC50 values of approximately 5 nM across KRAS G12D-mutant cell lines [2]. This cross-study comparison reveals that KRAS G12D inhibitor 12 is approximately 260- to 740-fold less potent in cellular p-ERK inhibition than MRTX1133, establishing it as a research tool compound rather than a preclinical development candidate.

p-ERK inhibition MIA PaCa-2 A549 cellular pharmacodynamics

Selectivity Profile: Comparative Binding Affinity of KRAS G12D Inhibitor 12 for Mutant versus Wild-Type KRAS

KRAS G12D inhibitor 12 is reported to exhibit over 700-fold selectivity for the G12D mutant form of KRAS compared to wild-type KRAS in binding assays [1]. This selectivity magnitude is comparable to that reported for the well-characterized non-covalent inhibitor MRTX1133, which also demonstrates approximately 700-fold selectivity over KRAS wild-type [2]. The comparable selectivity profile between these structurally distinct compounds suggests that the 700-fold selectivity benchmark may represent a class-level threshold achievable by optimized allosteric binders targeting the switch-II pocket adjacent to the Asp12 mutation.

KRAS selectivity wild-type KRAS mutant-specific inhibition binding affinity

Structural Context: Molecular Weight and Physicochemical Properties Differentiating KRAS G12D Inhibitor 12 from Analog Series

KRAS G12D inhibitor 12 possesses a molecular weight of 469.90 g/mol with molecular formula C23H21ClFN5O3 . This places it within the mid-range molecular weight distribution for KRAS G12D inhibitors disclosed in the WO2021108683A1 patent series, which spans compounds ranging from approximately 400 to over 600 g/mol depending on substituent complexity. In contrast, the pan-KRAS inhibitor pan-KRAS-IN-6 (compound 12 from a distinct patent series) exhibits lower molecular weight (exact value not disclosed) and demonstrates balanced pan-KRAS activity with IC50 values of 9.79 nM (KRAS G12D) and 6.03 nM (KRAS G12V) [1]. The higher molecular weight and chlorine substitution pattern of KRAS G12D inhibitor 12 may influence solubility, permeability, and formulation requirements relative to smaller analog compounds within the same patent family.

molecular weight physicochemical properties C23H21ClFN5O3 compound handling

Optimized Research Applications for KRAS G12D Inhibitor 12: Evidence-Based Experimental Deployment Scenarios


Dose-Response Characterization of Moderate-Potency KRAS G12D Inhibition in Pancreatic Cancer Cell Models

Based on the cellular p-ERK inhibition IC50 of 1.3 μM in MIA PaCa-2 pancreatic cancer cells [1], KRAS G12D inhibitor 12 is optimally deployed for dose-response studies requiring moderate target engagement rather than complete pathway suppression. This compound allows researchers to titrate KRAS G12D signaling across a measurable dynamic range without saturating target inhibition at low nanomolar concentrations, facilitating studies of partial pathway inhibition effects on downstream transcriptional programs and cellular adaptation mechanisms. The 2.8-fold differential sensitivity between MIA PaCa-2 and A549 cell lines also enables comparative studies of context-dependent KRAS addiction across tumor types.

Biochemical GTP Competition Assays for KRAS G12D Nucleotide Exchange Studies

With a biochemically validated IC50 of 35.8 nM in GppNp-loaded KRAS G12D GTP competition assays [2], KRAS G12D inhibitor 12 serves as a reference compound for establishing biochemical assay conditions in academic laboratories developing novel KRAS G12D screening platforms. The compound's potency falls within a practical range for standard 384-well format screening without requiring extreme dilution series, and its activity in the presence of 200 μM GTP provides a benchmark for evaluating nucleotide-competitive binding behavior. This application is particularly relevant for laboratories validating their own recombinant KRAS G12D protein preparations and assay systems.

Comparative SAR Studies Within the WO2021108683A1 Compound Series

As Compound 134 within the WO2021108683A1 patent family [3], KRAS G12D inhibitor 12 enables structure-activity relationship (SAR) studies comparing mid-series compounds to both early-generation leads and optimized clinical candidates. The compound's molecular weight (469.90 g/mol), chlorine substitution, and defined stereochemistry (two defined atom stereocenters) represent a specific chemical space within the patent series. Procurement of this compound allows medicinal chemistry laboratories to experimentally validate computational predictions of binding mode, assess the impact of structural modifications on potency and selectivity, and generate reference data for patent landscape analysis.

Off-Target Selectivity Assessment in RAS Isoform Panels

Given the reported >700-fold selectivity for KRAS G12D over wild-type KRAS [4], KRAS G12D inhibitor 12 is appropriate for experiments requiring mutant-specific KRAS inhibition. However, researchers should note the absence of comprehensive selectivity profiling across the full RAS isoform panel (HRAS, NRAS, KRAS G12C, KRAS G12V, KRAS G13D) in publicly available documentation. This compound is therefore best deployed in experimental designs that include appropriate controls for off-target RAS inhibition, making it suitable for studies aimed at independently validating the selectivity profile reported in vendor documentation and patent disclosures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.